4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-imine methanesulfonate
Overview
Description
4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-imine methanesulfonate is a compound belonging to the thiazole family, which is known for its diverse biological and chemical properties. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms.
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Thiazole derivatives are known to influence a wide range of biochemical pathways due to their diverse biological activities .
Result of Action
Thiazole derivatives have been reported to have various effects, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Biochemical Analysis
Biochemical Properties
4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-imine methanesulfonate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism . The compound also affects the activity of antioxidant enzymes such as superoxide dismutase and glutathione peroxidase, enhancing their activity and thereby contributing to its antioxidant properties .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, particularly those involved in oxidative stress and inflammation. The compound has been shown to modulate the expression of genes related to these pathways, leading to reduced oxidative stress and inflammation . Additionally, it affects cellular metabolism by enhancing the activity of key metabolic enzymes, thereby improving cellular energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, altering their activity. For example, it inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, by binding to its active site . This inhibition reduces the production of pro-inflammatory molecules, thereby exerting anti-inflammatory effects. The compound also modulates gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in oxidative stress and inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light and high temperatures . Long-term studies have shown that the compound maintains its antioxidant and anti-inflammatory properties over extended periods, although its efficacy may decrease slightly due to gradual degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits significant antioxidant and anti-inflammatory effects without any adverse effects . At higher doses, it can cause toxicity, leading to adverse effects such as liver damage and oxidative stress . The threshold dose for toxicity varies depending on the animal model and the duration of exposure .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels . The compound also influences the metabolism of other drugs by modulating the activity of cytochrome P450 enzymes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins, which facilitate its movement across cell membranes . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys . Its distribution is influenced by factors such as tissue perfusion and the presence of specific transporters .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . It can also be found in the mitochondria, where it influences mitochondrial function and energy production . The localization of the compound is directed by specific targeting signals and post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-imine methanesulfonate typically involves a multi-step process. One common method starts with the preparation of the thiazole ring, followed by the introduction of the methoxy and dimethyl groups. The final step involves the formation of the methanesulfonate salt. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of automated systems can help in monitoring and controlling the reaction parameters, ensuring the production of high-quality compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-imine methanesulfonate undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring into more saturated derivatives.
Substitution: Various nucleophilic and electrophilic substitution reactions can occur on the aromatic ring or the thiazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring or thiazole moiety .
Scientific Research Applications
4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-imine methanesulfonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has shown potential in biological assays, particularly in studying enzyme inhibition and receptor binding.
Medicine: Research has indicated its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
4-methylbenzo[d]thiazol-2-amine: Shares the thiazole core but lacks the methoxy and dimethyl groups.
2-aminothiazole derivatives: Known for their antimicrobial and anticancer properties.
Benzothiazole derivatives: Widely studied for their diverse biological activities.
Uniqueness
4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-imine methanesulfonate stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the methoxy and dimethyl groups can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
methanesulfonic acid;4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-imine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2OS.CH4O3S/c1-6-4-5-7(13-3)8-9(6)14-10(11)12(8)2;1-5(2,3)4/h4-5,11H,1-3H3;1H3,(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZHLDBBLMXWMPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N(C(=N)S2)C.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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